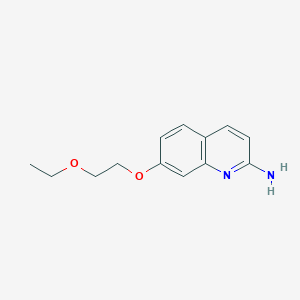
Lead(2+) neononanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lead(2+) neononanoate can be synthesized through the reaction of lead(II) oxide or lead(II) acetate with neononanoic acid. The reaction typically occurs in an organic solvent such as toluene or hexane, under reflux conditions. The general reaction scheme is as follows:
PbO+2C9H19COOH→Pb(C9H19COO)2+H2O
In this reaction, lead(II) oxide reacts with neononanoic acid to form this compound and water. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to obtain a high-purity product. The choice of solvent and reaction conditions can be optimized to maximize yield and minimize production costs.
Análisis De Reacciones Químicas
Types of Reactions
Lead(2+) neononanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to lead(IV) compounds under specific conditions.
Reduction: It can be reduced back to lead(0) or lead(II) compounds.
Substitution: The carboxylate groups in this compound can be substituted with other ligands, such as halides or phosphates.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used to oxidize this compound.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used for reduction reactions.
Substitution Reactions: Halide salts (e.g., NaCl, KBr) can be used to substitute the carboxylate groups.
Major Products Formed
Oxidation: Lead(IV) oxide (PbO₂) or other lead(IV) compounds.
Reduction: Metallic lead (Pb) or lead(II) compounds.
Substitution: Lead halides (e.g., PbCl₂, PbBr₂) or other substituted lead compounds.
Aplicaciones Científicas De Investigación
Lead(2+) neononanoate has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other lead-containing compounds and materials.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of specialized coatings, catalysts, and other industrial materials.
Mecanismo De Acción
The mechanism of action of lead(2+) neononanoate involves its interaction with various molecular targets. As a lead compound, it can act as a Lewis acid, accepting electron pairs from donor molecules. This property allows it to form complexes with various ligands, influencing its reactivity and biological activity. The pathways involved in its action include coordination with biomolecules, disruption of cellular processes, and potential oxidative stress induction.
Comparación Con Compuestos Similares
Lead(2+) neononanoate can be compared with other lead carboxylates, such as lead(2+) acetate and lead(2+) stearate. While all these compounds share similar lead coordination chemistry, this compound is unique due to its specific carboxylate ligand, neononanoic acid. This uniqueness can influence its solubility, reactivity, and applications.
Similar Compounds
Lead(2+) acetate: Pb(C₂H₃O₂)₂
Lead(2+) stearate: Pb(C₁₈H₃₅O₂)₂
Lead(2+) formate: Pb(HCOO)₂
These compounds differ in their carboxylate ligands, which can affect their physical and chemical properties, as well as their applications in various fields.
Propiedades
Número CAS |
93894-48-5 |
|---|---|
Fórmula molecular |
C18H34O4Pb |
Peso molecular |
521 g/mol |
Nombre IUPAC |
6,6-dimethylheptanoate;lead(2+) |
InChI |
InChI=1S/2C9H18O2.Pb/c2*1-9(2,3)7-5-4-6-8(10)11;/h2*4-7H2,1-3H3,(H,10,11);/q;;+2/p-2 |
Clave InChI |
NFCLVERKTMMEKW-UHFFFAOYSA-L |
SMILES canónico |
CC(C)(C)CCCCC(=O)[O-].CC(C)(C)CCCCC(=O)[O-].[Pb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


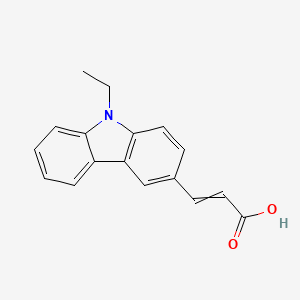
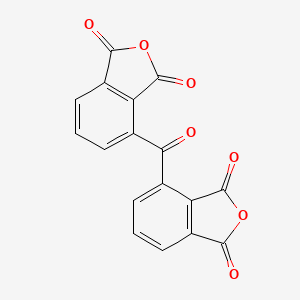
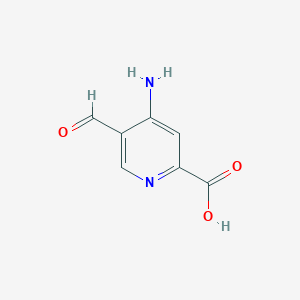

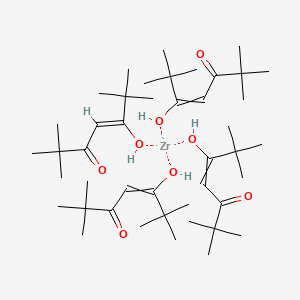
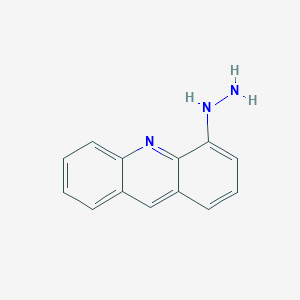

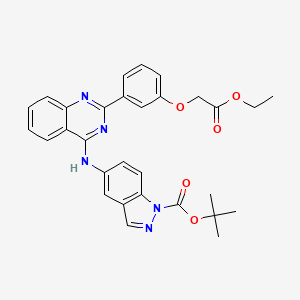
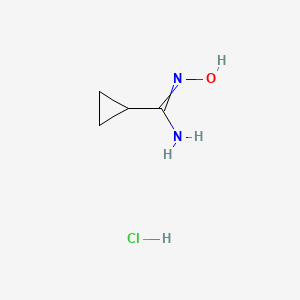
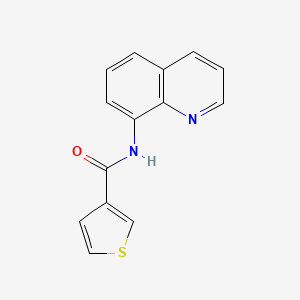
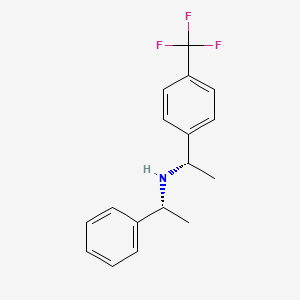

![3-{[(4-Chlorophenyl)methyl]amino}butanoic acid](/img/structure/B14117755.png)
